Aluminum chromate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

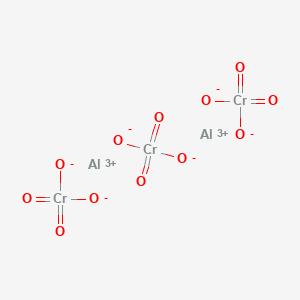

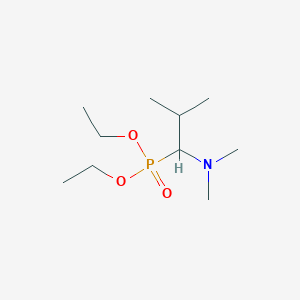

Aluminum chromate, also known as chromic acid aluminum salt or aluminum monochromate, is a chemical compound with the formula Al₂(CrO₄)₃. It is composed of aluminum, chromium, and oxygen atoms. This compound appears as a yellow crystalline powder and is insoluble in water. This compound is primarily used in industrial settings for its corrosion-resistant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aluminum chromate typically involves the reaction between aluminum ions and chromate ions in an aqueous solution. The chromate ions are usually prepared by oxidizing chromium compounds, such as chromium (III) oxide, in an alkali solution. The aluminum ions are then introduced to the solution, resulting in the formation of this compound precipitate. This precipitate is filtered and dried to obtain the final product .

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The production involves the careful control of reaction conditions to ensure the purity and quality of the final product. The process includes steps such as the preparation of chromate ions, introduction of aluminum ions, precipitation, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

Aluminum chromate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of common reagents and specific conditions.

Common Reagents and Conditions

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by reducing agents such as hydrogen gas or metals like zinc.

Substitution: Substitution reactions can occur when this compound reacts with other compounds, leading to the replacement of chromate ions with other anions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may produce aluminum and chromium compounds, while substitution reactions can yield various chromate derivatives .

Scientific Research Applications

Aluminum chromate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in studies related to cellular processes and enzyme activities.

Medicine: Investigated for its potential use in medical treatments and drug formulations.

Industry: Widely used as a corrosion inhibitor in the aerospace and automotive industries. .

Mechanism of Action

The mechanism of action of aluminum chromate involves its ability to form a protective layer on metal surfaces, preventing oxidation and degradation. This protective layer is formed through a chemical conversion process, where this compound reacts with the metal surface to create a thin, durable coating. This coating enhances the corrosion resistance and adhesion properties of the metal .

Comparison with Similar Compounds

Similar Compounds

Hexavalent Chromate: Known for its excellent corrosion resistance but has environmental and health concerns.

Trivalent Chromate: An environmentally friendly alternative to hexavalent chromate, offering slightly lower corrosion resistance but improved safety.

Zirconium and Titanium-based Coatings: Used as alternatives to chromate coatings, providing good corrosion resistance and adhesion properties.

Uniqueness of Aluminum Chromate

This compound is unique due to its combination of high corrosion resistance and ability to form a protective layer on metal surfaces. Unlike hexavalent chromate, it poses fewer environmental and health risks, making it a preferred choice in various industrial applications .

Properties

Molecular Formula |

Al2Cr3O12 |

|---|---|

Molecular Weight |

401.94 g/mol |

IUPAC Name |

dialuminum;dioxido(dioxo)chromium |

InChI |

InChI=1S/2Al.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |

InChI Key |

NINOVVRCHXVOKB-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Al+3].[Al+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)

![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)